molecular formula C13H16F3N3O2 B8510747 1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea

1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No. B8510747
M. Wt: 303.28 g/mol
InChI Key: OQUBJMPZLVFOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a useful research compound. Its molecular formula is C13H16F3N3O2 and its molecular weight is 303.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Molecular Formula

C13H16F3N3O2

Molecular Weight

303.28 g/mol

IUPAC Name

1-piperidin-4-yl-3-[4-(trifluoromethoxy)phenyl]urea

InChI

InChI=1S/C13H16F3N3O2/c14-13(15,16)21-11-3-1-9(2-4-11)18-12(20)19-10-5-7-17-8-6-10/h1-4,10,17H,5-8H2,(H2,18,19,20)

InChI Key

OQUBJMPZLVFOHL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

tert-butyl 4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidine-1-carboxylate (7.5 g, 18.6 mmol) was dissolved in HCl solution (2 M, MeOH, 100 mL). The resulting solution was refluxed for 2 h. The solvent was removed under vacuo and the crude was washed by dichloromethane twice and was basified to pH 10 by NaOH solution (6N). The final precipitates (5.6 g, 18.5 mmol, 99%) were filtered and dried under high vacuum. The final product (PTU/2) was served as a scaffold for the following urea inhibitors synthesis. 1H NMR (d6-DMSO, 300 Mhz): ∂ 1.19 (m, 2H), 1.74 (d, J=9 Hz, 2H), 2.10 (br, 1H), 2.48 (m, 2H), 2.87 (d, J=9 Hz, 2H), 2.90 (m, 1H), 6.18 (d, J=8 Hz, 1H), 7.20 (d, J=9 Hz, 2H), 7.46 (d, J=9 Hz, 2H), 8.52 (s, 1H). 19F NMR (d6-DMSO, 300 Mhz): ∂ 57.17.
Name
tert-butyl 4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidine-1-carboxylate
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Intermediate 41 (2.02 g, 5.0 mmol) was treated with 1M HCl in methanol (35 mL) and refluxed for 3 hours. The solvent was evaporated and the residue diluted with 1N NaOH. The resulting precipitate was removed by filtration and further dried under high vacuum to give intermediate 42 (1.35 g, 89%) as a white solid: Mp 169-173° C. 1H NMR (500 MHz, DMSO-d6) δ 8.49 (s, 1H), 7.46 (d, J=9.0 Hz, 2H), 7.21 (d, J=8.6 Hz, 2H), 6.15 (d, J=7.7 Hz, 1H), 3.55-3.45 (m, 1H), 2.89 (td, J=12.8, 3.5 Hz, 2H), 2.49-2.45 (m, 2H), 2.13 (s, 1H), 1.74 (dd, J=12.4, 2.4 Hz, 2H), 1.21 (dq, J=11.7, 3.7 Hz, 2H). HRMS calculated for C13H16F3N3O2−H+ 302.1117. found (ESI(−), [M−H]) 302.1114.
Name
Intermediate 41
Quantity
2.02 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
89%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.